5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is a synthetic compound belonging to the class of statins, which are widely used as cholesterol-lowering agents. This compound is specifically designed to inhibit the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound effectively reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood, thereby lowering the risk of cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin involves multiple steps, starting from simple organic molecules. One common synthetic route includes the following steps:

Formation of the pyrimidine ring: This step involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrimidine ring.

Introduction of the side chain: The side chain is introduced through a series of reactions, including alkylation and reduction, to form the desired (3R,5R)-3,5-dihydroxyhexanoate moiety.

Final coupling: The final step involves coupling the pyrimidine ring with the side chain to form the complete this compound molecule.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch reactors: Large batch reactors are used to carry out the multi-step synthesis under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Key Reaction Steps

-

Formation of the Dihydroxyhexanoate Moiety :

-

The synthesis begins with the preparation of a tert-butyl ester intermediate to protect the carboxylic acid group during subsequent reactions .

-

A Wittig reaction is employed to introduce the α,β-unsaturated ketone moiety, followed by a sodium borohydride reduction to convert the ketone to a diol .

-

The stereochemistry of the diol is controlled via selective hydrolysis under alkaline conditions, ensuring the (3R,5R)-configuration .

-

-

Synthesis of the Pyrimidine Core :

-

Coupling Reactions :

-

Final Deprotection and Purification :

Critical Reaction Conditions and Reagents

The following table summarizes key reaction conditions and reagents from validated synthesis methods:

Stereochemical Control

The (3R,5R)-configuration of the dihydroxyhexanoate moiety is achieved through:

-

Selective reduction : Sodium borohydride reduces the α,β-unsaturated ketone to a diol, favoring the (3R,5R)-configuration .

-

Hydrolysis : Alkaline conditions at low temperatures hydrolyze the (3R,5S)-isomer, leaving the (3R,5R)-isomer intact .

Comparison with Other Statins

While this compound shares structural similarities with other statins (e.g., Atorvastatin, Simvastatin), its synthesis pathway differs in:

-

Solubility enhancement : The dihydroxyhexanoate moiety improves aqueous solubility compared to hydrophobic statins like Simvastatin .

-

Reduced metabolic dependence : Unlike CYP3A4-dependent statins, Rosuvastatin relies on OATP1B1 and BCRP transporters, minimizing drug-drug interactions .

Analytical and Quality Control Relevance

This compound is critical in:

-

Impurity profiling : Used to identify and quantify impurities during Rosuvastatin production .

-

Toxicity studies : Assesses safety parameters for ANDA filings and regulatory compliance .

-

Pharmacokinetic validation : Ensures batch consistency in drug metabolism and bioavailability .

Challenges in Scalability

Patent highlights challenges in commercial-scale production, including:

-

Byproduct formation : Side reactions during α,β-unsaturated ketone synthesis.

-

Purification complexity : Requires multiple recrystallization steps to achieve >98% purity .

This synthesis pathway underscores the compound’s role as a key intermediate in Rosuvastatin production, emphasizing stereochemical precision and efficient coupling strategies.

Scientific Research Applications

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the synthesis of complex organic molecules.

Biology: The compound is used to investigate the biological pathways involved in cholesterol biosynthesis and metabolism.

Medicine: It is extensively studied for its therapeutic effects in lowering cholesterol levels and reducing the risk of cardiovascular diseases.

Mechanism of Action

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin exerts its effects by inhibiting the enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower levels of LDL cholesterol in the blood. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparison with Similar Compounds

Similar Compounds

Atorvastatin: Another statin that inhibits HMG-CoA reductase and lowers cholesterol levels.

Simvastatin: A statin with a similar mechanism of action but different chemical structure.

Fluvastatin: A statin that also targets HMG-CoA reductase but has different pharmacokinetic properties.

Uniqueness

5-Hydroxyde((3R,5R)-3,5-dihydroxyhexanoate) Rosuvastatin is unique due to its high potency and selectivity for HMG-CoA reductase. It has a longer half-life and greater efficacy in reducing LDL cholesterol levels compared to other statins .

Properties

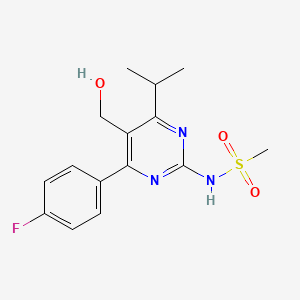

Molecular Formula |

C15H18FN3O3S |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

N-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-propan-2-ylpyrimidin-2-yl]methanesulfonamide |

InChI |

InChI=1S/C15H18FN3O3S/c1-9(2)13-12(8-20)14(10-4-6-11(16)7-5-10)18-15(17-13)19-23(3,21)22/h4-7,9,20H,8H2,1-3H3,(H,17,18,19) |

InChI Key |

SEWYEEYQONHWOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)NS(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.